8-Methylxanthen-9-one-4-acetic acid

Immuno-oncology Nitric Oxide Macrophage Activation

Researchers requiring a validated negative control for XAA or DMXAA studies face the challenge of sourcing the specific, inactive 8-methyl regioisomer (8-MeXAA), distinct from active analogues. This compound is the quintessential solution for establishing baseline responses in murine pharmacodynamic assays, being a confirmed loss-of-function variant with no TNF-α induction or antitumor activity. Key benefits include: - Validated inactivity in key assays ensures rigorous data interpretation. - High maximum tolerated dose (440 mg/kg) supports its use as a non-toxic control. - Functions as a chemical probe for species-specific response studies, activating NF-κB in human cells but not murine models.

Molecular Formula C16H12O4
Molecular Weight 268.26 g/mol
CAS No. 117570-76-0
Cat. No. B045985
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name8-Methylxanthen-9-one-4-acetic acid
CAS117570-76-0
Synonyms8-methylxanthen-9-one-4-acetic acid
8-methylxanthenone-4-acetic acid
Molecular FormulaC16H12O4
Molecular Weight268.26 g/mol
Structural Identifiers
SMILESCC1=C2C(=CC=C1)OC3=C(C=CC=C3C2=O)CC(=O)O
InChIInChI=1S/C16H12O4/c1-9-4-2-7-12-14(9)15(19)11-6-3-5-10(8-13(17)18)16(11)20-12/h2-7H,8H2,1H3,(H,17,18)
InChIKeyLOMULPZJAGQWGF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





8-MeXAA: Structural Overview & Procurement


8-Methylxanthen-9-one-4-acetic acid (CAS 117570-76-0, also known as 8-MeXAA or 8-methyl-XAA) is a mono-methyl-substituted derivative within the xanthenone-4-acetic acid (XAA) class, a family of synthetic small molecules developed as analogues of flavone-8-acetic acid (FAA) for preclinical oncology research [1]. The compound is characterized by a xanthone core with a methyl group substituted at the 8-position and an acetic acid side chain at the 4-position, distinguishing it from other regioisomers such as 5-methyl-XAA and 5,6-dimethyl-XAA (DMXAA). In the published literature, 8-MeXAA is consistently employed and referenced as a negative control or inactive analogue due to its well-documented lack of efficacy across multiple key pharmacodynamic assays where its active counterparts demonstrate potent activity [2].

8-MeXAA: Non-Interchangeability with DMXAA


Within the XAA structural class, minor positional modifications of the methyl substituent on the xanthone core result in profound, non-interchangeable biological outcomes. Substitution at the 5- or 6-positions, as in DMXAA (5,6-dimethyl-XAA) or 5-methyl-XAA, confers potent immunomodulatory and antivascular activity in murine models, including robust induction of tumor necrosis factor-alpha (TNF-α), nitric oxide, and endothelial cell apoptosis [1]. In stark contrast, the 8-methyl regioisomer exhibits a complete loss of function in these same established systems, demonstrating no detectable antitumor activity, no TNF-α induction, and no pro-apoptotic effects [2]. Consequently, generic substitution or casual interchanging of these positional isomers is scientifically invalid; 8-MeXAA occupies a unique, and critical, niche as the validated inactive control, a role that active analogues cannot fulfill and which is essential for rigorous experimental design and data interpretation [3].

8-MeXAA: Preclinical Comparator Data


Macrophage Nitric Oxide Production: 8-MeXAA vs. DMXAA

In activated murine peritoneal macrophages, 8-MeXAA completely fails to stimulate nitrite production, a key marker of immune activation, at any concentration tested. This is in direct contrast to the potent activity of its 5,6-dimethyl counterpart (DMXAA), which induces robust nitrite production, and 5-methyl-XAA, which shows intermediate activity [1]. The lack of activity for 8-MeXAA is absolute, classifying it as 'without effect' in this critical assay.

Immuno-oncology Nitric Oxide Macrophage Activation

TNF-α Induction In Vivo: 8-MeXAA vs. DMXAA

A pivotal in vivo study comparing systemic tumor necrosis factor-alpha (TNF-α) induction in mice demonstrates a clear functional dichotomy. The active compound DMXAA, at a sub-maximal dose, elicits a TNF-α response comparable to a much higher, maximally tolerated dose of FAA. In contrast, 8-MeXAA, when administered at its own high maximum tolerated dose (MTD) of 440 mg/kg, completely fails to induce any detectable serum TNF-α [1]. This demonstrates a fundamental inability of the 8-methyl isomer to trigger this key pharmacodynamic response.

Pharmacodynamics Cytokine Induction In Vivo Pharmacology

Endothelial Apoptosis: 8-MeXAA vs. DMXAA

The antivascular mechanism of active XAA analogues involves the induction of endothelial cell apoptosis within tumors. A direct comparative study confirms that while DMXAA effectively triggers this vascular disruption, its 8-methyl analogue is entirely inactive. No apoptosis was observed in tumor vascular endothelium following treatment with 8-MeXAA, as measured by TUNEL staining [1]. This finding is consistent with the compound's inability to induce tumor necrosis or growth delay in vivo.

Vascular Biology Apoptosis Anti-angiogenesis

NF-κB Activation: Species Selectivity

An examination of NF-κB activation reveals a critical and species-dependent nuance in the activity profile of 8-MeXAA. In murine cell lines (HECPP endothelial, 70Z/3 pre-B), 8-MeXAA is completely inactive, failing to activate NF-κB [1]. This aligns with its lack of in vivo activity in mice. However, a striking divergence is observed in human cell lines, where 8-MeXAA demonstrates NF-κB activation comparable to that of the potent analogue DMXAA [1]. This species-dependent activity profile makes 8-MeXAA a uniquely valuable tool for probing interspecies differences in XAA receptor or signaling mechanisms.

Signal Transduction NF-κB Species Selectivity

Cytokine Induction in Human Leukocytes

A systematic evaluation of cytokine induction by mono-methyl XAA analogues in human peripheral blood leukocytes (HPBL) revealed an inverse structure-activity relationship compared to murine systems. While 5- and 6-substituted analogues are most potent in mice, analogues with substitutions at the 7- and 8-positions, including 8-MeXAA, were the most active in stimulating human leukocytes [1]. Specifically, 8-MeXAA, which is inactive in murine leukocytes, was a potent inducer of IL-6, IL-8, and TNF-α in HPBL cultures [1]. This demonstrates that 8-MeXAA is a human-selective immunostimulant within this chemical series.

Human Immunology Cytokine Release Ex Vivo Pharmacology

Antitumor Activity in Murine Models

Consistent with its inactivity in murine cellular assays, 8-MeXAA demonstrates no antitumor activity in vivo in standard murine tumor models. In a direct comparison using A375 human melanoma xenografts in nude mice, treatment with 8-MeXAA at 25 mg/kg failed to produce any significant tumor growth inhibition (P=0.56) [1]. This is in stark contrast to DMXAA, which shows robust antitumor activity in the same and other murine models, including the colon 38 tumor [2]. This lack of in vivo efficacy in mice solidifies its role as a negative control for preclinical antitumor studies.

In Vivo Efficacy Tumor Xenograft Preclinical Oncology

8-MeXAA: Validated Research Applications


Negative Control in Murine Oncology & Vascular Models

Given its complete lack of activity in a battery of key murine pharmacodynamic assays—including TNF-α induction [1], nitric oxide production [2], serotonin release [3], and endothelial cell apoptosis [4]—8-MeXAA is the quintessential negative control for studies involving active XAA analogues like DMXAA. It should be included in all in vivo and ex vivo experiments conducted in mouse systems to establish baseline responses and validate that observed effects are specifically due to the active pharmacophore of the test compound, rather than non-specific effects of the chemical scaffold. Its high maximum tolerated dose (440 mg/kg) further supports its use as a non-toxic control at relevant concentrations [1].

Species-Selective Immune Activation Probe

8-MeXAA's unique property as a potent activator of NF-κB and inducer of cytokines (IL-6, IL-8, TNF-α) in human cells, while being completely inactive in comparable murine cell assays [REFS-5, REFS-6], positions it as an invaluable chemical probe for comparative biology. Researchers investigating the molecular basis of species-specific drug responses, particularly the discrepancy between promising murine preclinical data and human clinical outcomes for agents like DMXAA, should utilize 8-MeXAA to dissect divergent signaling pathways, receptor binding, and downstream effector functions in human and murine immune and endothelial cell models [6].

SAR Anchor for Medicinal Chemistry

As a single-position isomer of the active compound 5-methyl-XAA and a close structural relative of the clinical candidate DMXAA, 8-MeXAA serves as a critical SAR anchor [7]. Its well-characterized loss of function in murine assays demonstrates the profound impact of methyl group placement on biological activity. Medicinal chemists can use 8-MeXAA as a key reference point when synthesizing and profiling novel XAA analogues to quickly identify whether modifications to the xanthone core are likely to shift activity towards or away from the desired pharmacological profile, particularly when screening in both murine and human systems.

Uptake & Binding Standard for Target ID

While inactive in downstream functional assays in murine systems, 8-MeXAA has been shown to compete with radiolabeled DMXAA for cellular uptake, suggesting it binds to similar cellular proteins or transporters [8]. This property makes 8-MeXAA a useful tool compound for competitive binding assays, affinity chromatography, or photoaffinity labeling experiments aimed at identifying the primary molecular target(s) of the XAA class. Its use as a competitive binder, rather than an inert molecule, can help distinguish specific from non-specific interactions in target deconvolution studies.

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